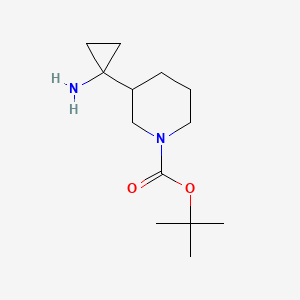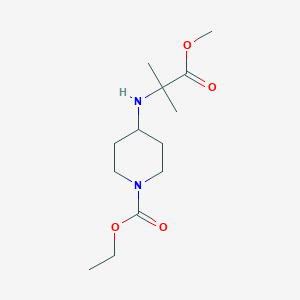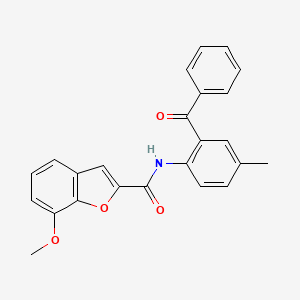
N-(2-benzoyl-4-methylphenyl)-7-methoxybenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-methylphenyl)-7-methoxybenzofuran-2-carboxamide, also known as BMF-2, is a benzofuran derivative that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BMF-2 has been found to exhibit potent anti-cancer properties and has been the subject of extensive research in recent years.
Aplicaciones Científicas De Investigación
Anticancer Evaluation
Research has shown that certain benzamide derivatives exhibit notable anticancer activity. A study by Ravinaik et al. (2021) synthesized a series of substituted benzamides and evaluated them for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of these compounds demonstrated moderate to excellent anticancer activity, with some even surpassing the efficacy of the reference drug etoposide (Ravinaik et al., 2021).
Supramolecular Chemistry
Kranjc et al. (2011) explored the synthesis of benzamide derivatives through a Diels-Alder reaction, leading to the formation of complex molecular structures with potential implications in supramolecular chemistry. These compounds exhibit interesting hydrogen bonding patterns and aromatic interactions, contributing to the study of molecular aggregation and crystal engineering (Kranjc et al., 2011).
Neurodegenerative Disease Research
In the context of Alzheimer's disease, Lee et al. (2018) reported the development of a series of 5-aroylindolyl-substituted hydroxamic acids, one of which showed significant inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated potential in decreasing tau protein phosphorylation and aggregation, showing promise as a treatment for Alzheimer's disease (Lee et al., 2018).
Chemoselective Synthesis
Singh et al. (2017) described the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process yielded N-(2-hydroxyphenyl)benzamides, compounds of biological interest, demonstrating the potential of such benzamide derivatives in synthetic organic chemistry (Singh et al., 2017).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-11-12-19(18(13-15)22(26)16-7-4-3-5-8-16)25-24(27)21-14-17-9-6-10-20(28-2)23(17)29-21/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTYMFMZFGURNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

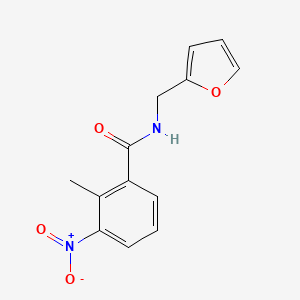
![6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2819301.png)
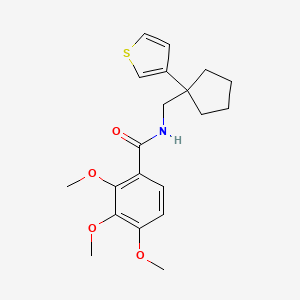
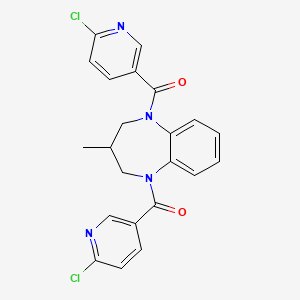
![4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2819306.png)

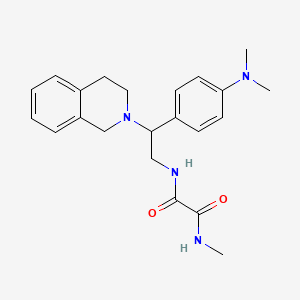
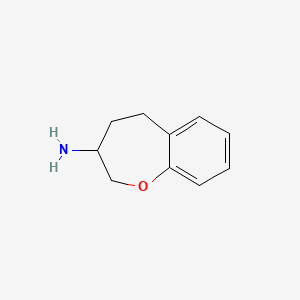
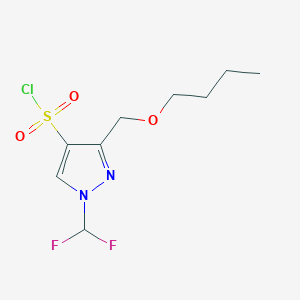
![2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2819314.png)
![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)
